Bicyclo[2.2.1]heptan-7-one
Overview
Description
Bicyclo[2.2.1]heptan-7-one, also known as norcamphor, is a bicyclic ketone with the molecular formula C7H10O. This compound is characterized by its unique bicyclic structure, which consists of two fused cyclopentane rings sharing three carbon atoms. This structure imparts significant strain to the molecule, making it an interesting subject of study in organic chemistry.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-7-one is a complex organic compound with a unique bicyclic structure Similar compounds have been shown to interact with various receptors, such as estrogen and androgen receptors . These receptors play crucial roles in numerous biological processes, including cell growth, differentiation, and metabolism.
Mode of Action
The exact mode of action of Bicyclo[22It’s suggested that similar compounds may bind agonistically to the estrogen receptor and/or antagonistically to the androgen receptor . This binding can lead to changes in the receptor’s activity, potentially altering the transcription of target genes and affecting cellular functions.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The interaction with estrogen and androgen receptors suggests that it may influence pathways related to hormone signaling . These pathways have downstream effects on a variety of biological processes, including cell growth, differentiation, and metabolic regulation.
Result of Action
The molecular and cellular effects of Bicyclo[22Its potential interaction with estrogen and androgen receptors suggests that it could have significant effects on cellular functions, possibly influencing cell growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-7-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired ketone . Another method includes the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptane-2,3-dione.
Reduction: Bicyclo[2.2.1]heptan-7-ol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptan-7-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but with additional methyl groups.
Norbornane: A bicyclic hydrocarbon that lacks the ketone functional group.
Bicyclo[2.2.2]octan-2-one: A related compound with a different ring size and structure.
Uniqueness
Bicyclo[2.2.1]heptan-7-one is unique due to its specific ring strain and reactivity. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry. Additionally, its derivatives exhibit diverse biological activities, further highlighting its importance in medicinal chemistry .
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-1-2-6(7)4-3-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXVLLAIXOYKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144721 | |
Record name | Norbornan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10218-02-7 | |
Record name | Norbornan-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010218027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norbornan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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